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molecular formula C12H9N5O B8602151 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 79571-36-1

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B8602151
M. Wt: 239.23 g/mol
InChI Key: WHYJXQDNGUFTQA-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

A mixture of 1.0 g. of 7-(3-pyridyl)pyrazolo[1,5-a]-pyrimidine-3-carboxamide and 5 ml. of phosphorus oxychloride is heated at reflux temperature for 3 hours. The mixture is concentrated to dryness in vacuo. The residue is dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate. The dichloromethane solution is dried over magnesium sulfate and passed through a column of hydrous magnesium silicate. The eluent is concentrated and diluted with hexane to give the product of the example as crystals, m.p. 258°-260° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]([NH2:18])=O)=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1.P(Cl)(Cl)(Cl)=O>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]#[N:18])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
WASH
Type
WASH
Details
washed with a saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The eluent is concentrated
ADDITION
Type
ADDITION
Details
diluted with hexane
CUSTOM
Type
CUSTOM
Details
to give the product of the example as crystals, m.p. 258°-260° C.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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